Journal Name:Inorganic Chemistry
Journal ISSN:0020-1669
IF:5.436
Journal Website:https://pubs.acs.org/journal/inocaj
Year of Origin:1962
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:1672
Publishing Cycle:Biweekly
OA or Not:Not
SNH Arylamination of 5(6,7,8)-nitroquinoline N-oxides
Inorganic Chemistry ( IF 5.436 ) Pub Date: 2023-06-23 , DOI: 10.1007/s10593-023-03193-z
The corresponding arylamino derivatives were obtained by direct SNH arylamination of 5(6,7)-nitroquinoline N-oxides in anhydrous DMSO. 8-Nitroquinoline N-oxide underwent degradation under these conditions.
Detail
Modern methods for the synthesis of indolo[2,3-b]quinoxalines (microreview)
Inorganic Chemistry ( IF 5.436 ) Pub Date: 2023-01-07 , DOI: 10.1007/s10593-023-03144-8
In this minireview, we cover new methods for the synthesis of indolo[2,3-b]quinoxaline derivatives that have been published over the previous decade. The majority of the approaches reported in the literature rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes (SNH reactions).
Detail
Structural characterization of products arising from methylsulfanyl group oxidation in pyrimidine derivatives using 13C NMR spectroscopy
Inorganic Chemistry ( IF 5.436 ) Pub Date: 2023-03-07 , DOI: 10.1007/s10593-023-03163-5
A comparative analysis was performed for 13C NMR chemical shifts of C-4 and C-4a (or C-5) atoms in previously synthesized pyrido[2,3-d]-pyrimidin-5-ones, pyrido[2,3-d]pyrimidin-7-ones, pyrimido[4,5-d]pyrimidines, and 5-acetylpyrimidines containing methylsulfanyl, methylsulfonyl, butoxy, and amino groups at position 4. It was possible to determine the type of heteroatom (sulfur, oxygen, or nitrogen) bonded to the C-4 carbon atom on the basis of chemical shifts observed for C-4a carbon atom in the spectra of fused heterocycles or C-5 carbon atom in the spectra of pyrimidines. At the same time, the chemical shift values of C-4a (or C-5) atoms practically did not depend on the particular sulfur-containing functionality: sulfanyl or sulfonyl group. A significant upfield shift was observed for the C-4 atom in 13C NMR spectra of sulfones compared to the spectra of compounds containing a methylsulfanyl moiety.
Detail
The synthesis of 2H-pyrido[3,4-c][1,2]benzoxazine-2,4(3H)-diones from 6-oxo-6H-1,2-oxazine-3-carboxylates
Inorganic Chemistry ( IF 5.436 ) Pub Date: 2023-03-07 , DOI: 10.1007/s10593-023-03168-0
A simple procedure was developed for the synthesis of 2H-pyrido[3,4-c][1,2]benzoxazine-2,4(3H)-diones by the treatment of o-fluorophenyl-substituted 6-oxo-6H-1,2-oxazine-3-carboxylates with primary amines. The reaction proceeded according to the mechanism previously described for the formation of 3-(hydroxyimino)pyridine-2,6-diones followed by intramolecular nucleophilic substitution involving the hydroxyimino group to form the 1,2-oxazine ring.
Detail
Synthesis of isoxazolo[4,5-b]pyridine derivatives (microreview)
Inorganic Chemistry ( IF 5.436 ) Pub Date: 2023-06-27 , DOI: 10.1007/s10593-023-03186-y
The most recent approaches toward isoxazolo[4,5-b]pyridine derivatives are discussed. The microreview covers the latest selected examples (2012–2022) on the synthesis of isoxazolo[4,5-b]pyridines via two main approaches: annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives. In addition, some special cases of the isoxazolo[4,5-b]pyridine system formation will be mentioned.
Detail
Highly regioselective one-step synthesis of 1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates
Inorganic Chemistry ( IF 5.436 ) Pub Date: 2023-06-22 , DOI: 10.1007/s10593-023-03192-0
A novel methodology has been developed to afford 1,4,5-trisubstituted 1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates in one step under mild conditions. This method includes the reduction of the ester functional group to an aldehyde using lithium tri-tert-butoxyaluminum hydride. Especially, this method offers a different perspective for fully substituted 1,2,3-triazoles with high regioselectivity and high yields. The structure of fully substituted triazoles was verified using FTIR, 1H, 13C NMR spectroscopy, HRMS, advanced NMR techniques (COSY, C-APT, HSQC, and HMBC), and X-ray crystallography.
Detail
Synthesis and SAR of phenylazoles, active against Staphylococcus aureus Newman
Inorganic Chemistry ( IF 5.436 ) Pub Date: 2023-01-09 , DOI: 10.1007/s10593-023-03151-9
Series of new potent inhibitors of growth of Staphylococcus aureus Newman, based on 3,4-diphenylpyrazole and 4,5-diphenylisoxazole derivatives were discovered. Structures of interest were selectively modified to check their structure–activity relationship. Studies revealed the most essential groups in the molecule for the antimicrobial activity retention. Active compounds with good MIC range should contain both nonpolar aromatic residues and hydrogen bond donating groups. The best MIC results in selected cases were lower than 1 μg/ml.
Detail
A General Approach to 4-unsubstituted and 4-alkyl-substituted 5-acyl-1,2,3,4-tetrahydropyrimidine-2-thiones(ones) via α-(thio)ureidoalkylation of 1,3-diketones or β-oxoesters
Inorganic Chemistry ( IF 5.436 ) Pub Date: 2023-01-09 , DOI: 10.1007/s10593-023-03146-6
A new general approach to a large variety of hitherto hardly accessible 4-unsubstituted and 4-alkyl-substituted 5-acyl-1,2,3,4-tetrahydropyrimidine-2-thiones(ones) has been developed. The approach is based on the reaction of enolates of various 1,3-diketones or β-oxoesters with readily available N-[alkyl(tosyl)methyl]thioureas, N-(azidomethyl)thiourea, and N-[alkyl(tosyl)methyl]ureas followed by TsOH-catalyzed dehydration of the intermediate 4-hydroxyhexahydropyrimidine-2-thiones(ones) without or with isolation of the latter.
Detail
The nitration and bromination of 2-(pentafluorosulfanyl)-1,3-benzothiazole and 2-(trifluoromethyl)-1,3-benzothiazole
Inorganic Chemistry ( IF 5.436 ) Pub Date: 2023-06-21 , DOI: 10.1007/s10593-023-03197-9
The nitration and halogenation reactions of 2-(pentafluorosulfanyl)- and 2-(trifluoromethyl)-1,3-benzothiazoles were studied. Methods for the preparation of previously undescribed mononitro-substituted 1,3-benzothiazoles (4-nitro-2-(pentafluorosulfanyl)-1,3-benzothiazole, 4-nitro-2-(trifluoromethyl)-1,3-benzothiazole, and 6-nitro-2-(pentafluorosulfanyl)-1,3-benzothiazole) as well as a new method for the synthesis of the previously known 6-nitro-2-(trifluoromethyl)-1,3-benzothiazole were developed. The procedure involved the reaction of 2-(trifluoromethyl)-1,3-benzothiazole with NH4NO3 in TFAA at room temperature. An efficient method for the preparation of 2-substituted 4,5,6,7-tetrabromo-1,3-benzothiazoles based on the reaction of 2-substituted 1,3-benzothiazoles with NBS in TFA–H2SO4 at room temperature was proposed.
Detail
Stereoselective synthesis of tetrahydropyrimidin-2(1H)-ones (minireview)
Inorganic Chemistry ( IF 5.436 ) Pub Date: 2023-06-20 , DOI: 10.1007/s10593-023-03185-z
We provide a generalized overview of stereoselective synthetic strategies used for the preparation of tetrahydropyrimidin-2(1H)-one derivatives, illustrated by the most relevant examples published between years 2012 and 2022. The known methods can be divided into two main groups: intramolecular and intermolecular cyclization of unsaturated acyclic amides/ureas, as well as syntheses on the basis of cyclic precursors.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学2区 CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
11.50 195 Science Citation Index Science Citation Index Expanded Not
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